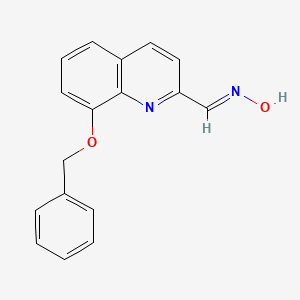![molecular formula C19H22Cl2N2O B6124031 2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6124031.png)
2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol, commonly known as DDM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDM is a potent inhibitor of a class of enzymes known as phosphodiesterases, which play a crucial role in regulating various cellular processes.
Aplicaciones Científicas De Investigación
DDM has been widely used in scientific research as a tool to study the role of phosphodiesterases in various cellular processes. It has been shown to be effective in inhibiting the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses, memory formation, and other processes. DDM has also been used to study the role of PDE4 in the development of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Mecanismo De Acción
DDM works by binding to the active site of PDE4 and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP), a key signaling molecule in many cellular processes. This leads to an increase in cAMP levels, which can have a variety of effects depending on the cell type and context. In general, increased cAMP levels can lead to reduced inflammation, improved memory formation, and other beneficial effects.
Biochemical and Physiological Effects:
DDM has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In general, DDM has been found to reduce inflammation in various models of disease, including asthma, COPD, and inflammatory bowel disease. It has also been shown to improve memory formation and cognitive function in animal models of Alzheimer's disease. Additionally, DDM has been found to have anti-tumor effects in some cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDM has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PDE4, which makes it useful for studying the role of this enzyme in various cellular processes. Additionally, DDM has been shown to be effective in a variety of animal models of disease, which suggests that it may have therapeutic potential. However, there are also some limitations to using DDM in lab experiments. For example, it can be difficult to obtain pure DDM in large quantities, which can limit its usefulness in certain experiments. Additionally, DDM can have off-target effects on other phosphodiesterases, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on DDM. One area of interest is the development of more selective inhibitors of PDE4, which could help to minimize off-target effects. Additionally, there is interest in exploring the therapeutic potential of DDM and related compounds in various diseases, including asthma, COPD, and Alzheimer's disease. Finally, there is ongoing research on the role of phosphodiesterases in various cellular processes, which could lead to new insights into the mechanisms of disease and potential therapeutic targets.
Métodos De Síntesis
DDM can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with 2,3-dimethylphenylpiperazine in the presence of a base, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield DDM in its hydrochloride salt form.
Propiedades
IUPAC Name |
2,4-dichloro-6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O/c1-13-4-3-5-18(14(13)2)23-8-6-22(7-9-23)12-15-10-16(20)11-17(21)19(15)24/h3-5,10-11,24H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYCXJLFPDDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=CC(=C3)Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B6123948.png)
![N-(4-ethoxyphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123953.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6123969.png)
![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6123975.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6123977.png)

![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6123992.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6123999.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6124007.png)
![7-cyclopentyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6124015.png)
![N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6124029.png)
![3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124034.png)
![methyl 3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B6124038.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)